4,5-Dimethyl-2-fluoropyridine
Overview
Description
4,5-Dimethyl-2-fluoropyridine is a chemical compound with the molecular formula C7H8FN . It is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines, including this compound, is a topic of interest in the field of organic chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and two methyl groups attached to a pyridine ring .Chemical Reactions Analysis
Fluoropyridines, including this compound, are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . They participate in various chemical reactions, including the Suzuki–Miyaura coupling reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 125.14 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
4,5-Dimethyl-2-fluoropyridine is a compound of interest in the field of chemistry and pharmaceuticals. This specialized focus aims to explore its application across various scientific research areas, excluding its use, dosage in drugs, and related side effects.
Synthesis and Chemical Studies
Recent research highlights the importance of fluorinated pyrimidines, like this compound, in the development of cancer treatments. The synthesis of these compounds, including their radioactive and stable isotopes, has been crucial for studying their metabolism and biodistribution. These advances have provided new insights into how these compounds affect nucleic acid structure and dynamics, potentially leading to more precise cancer treatments (Gmeiner, 2020).
Pharmacogenetics and Cancer Therapy
Fluoropyrimidines, including derivatives or related compounds to this compound, are extensively used in solid tumor treatments. Understanding the genetic determinants predictive of the success or failure of fluoropyrimidine chemotherapy has become crucial. Research has shown that the expression of specific genes, such as thymidylate synthase (TS) and dihydropyrimidine dehydrogenase (DPD), is closely linked to the effectiveness of these treatments, highlighting the role of pharmacogenetics in personalizing cancer therapy (Gmeiner, 2006).
Advances in Molecular Imaging
The development of fluorophores based on the boron dipyrrin platform, which includes compounds related to this compound, has significantly impacted molecular imaging. These fluorophores are used for sensing biomolecules and bioprocesses, labeling of biomolecules, and construction of new multifunctional drug carriers. Their high fluorescent intensity and low toxicity make them ideal for bioimaging and the development of innovative drug delivery systems (Marfin et al., 2017).
Mechanism of Action
Target of Action
4,5-Dimethyl-2-fluoropyridine is primarily used in the field of organic synthesis . It is often utilized as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling . This reaction is a key step in many synthetic pathways, leading to the formation of new carbon–carbon bonds . The downstream effects of this reaction can be diverse, depending on the specific organoboron reagents and other reactants involved .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Safety and Hazards
4,5-Dimethyl-2-fluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Fluoropyridines, including 4,5-Dimethyl-2-fluoropyridine, have potential applications in various fields. They are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . They also present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .
Properties
IUPAC Name |
2-fluoro-4,5-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYSMQTXWVDOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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